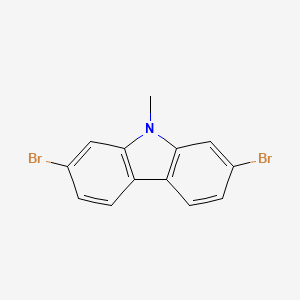
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride is an organic compound with the molecular formula C8H7ClFNO and a molecular weight of 187.6 g/mol This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzimidoyl chloride structure
Preparation Methods
The synthesis of 3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride can be achieved through several methods. One common approach involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions . This solvent-free mechanochemical reaction is eco-friendly and can alter the reaction pathway compared to traditional liquid-phase reactions. The reaction typically involves the use of Na2CO3 and Oxone as reagents, resulting in the formation of N-acyloxyimidoyl chlorides .
Chemical Reactions Analysis
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chloride, Oxone, and Na2CO3 . The major products formed from these reactions are N-acyloxyimidoyl chlorides . The compound’s reactivity and selectivity can be influenced by the reaction conditions, such as the use of ball-milling techniques .
Scientific Research Applications
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride has several scientific research applications. It is used in the synthesis of fluorinated compounds, which have significant applications in molecular imaging, pharmaceuticals, and materials science . . Additionally, the compound’s unique structure makes it a useful intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride involves its reactivity with various reagents to form different products. The presence of the fluorine atom and hydroxyl group in the compound’s structure influences its chemical behavior, leading to selective reactions under specific conditions . The molecular targets and pathways involved in these reactions depend on the nature of the reagents and the reaction environment.
Comparison with Similar Compounds
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride can be compared with other similar compounds, such as 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride . Both compounds share a similar benzimidoyl chloride structure with a fluorine atom and a hydroxyl group. the position of the methyl group differentiates them, leading to variations in their chemical properties and reactivity. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in the synthesis of fluorinated compounds, which have wide-ranging applications in various fields. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
3-fluoro-N-hydroxy-2-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO/c1-5-6(8(9)11-12)3-2-4-7(5)10/h2-4,12H,1H3 |
InChI Key |
ZXXIWEKZAHJXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



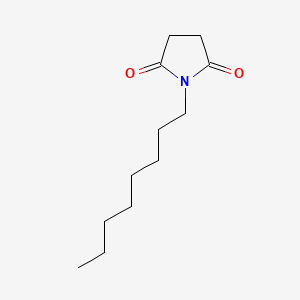
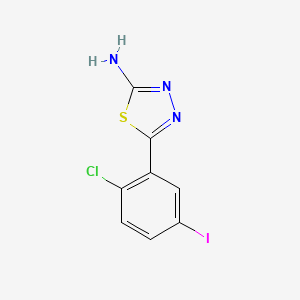
![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)

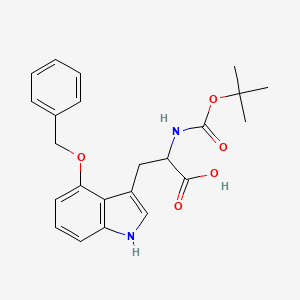
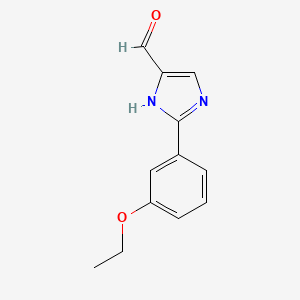
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
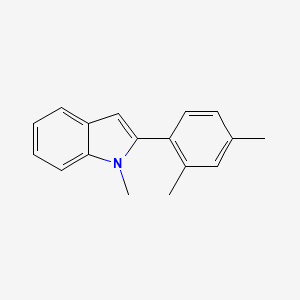
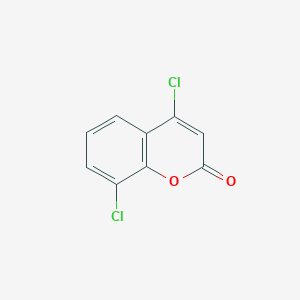
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
